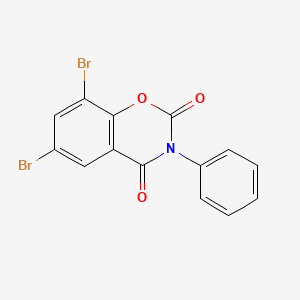
6,8-Dibromo-3-phenyl-1,3-benzoxazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromo-3-phenyl-1,3-benzoxazine-2,4-dione is a chemical compound that belongs to the class of benzoxazine derivatives. Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring. This compound is characterized by the presence of two bromine atoms at positions 6 and 8, and a phenyl group at position 3 on the benzoxazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
6,8-Dibromo-3-phenyl-1,3-benzoxazine-2,4-dione can be synthesized through a multi-step process involving the bromination of 3-phenyl-1,3-benzoxazine-2,4-dione. The general synthetic route involves the following steps:
Formation of 3-phenyl-1,3-benzoxazine-2,4-dione: This can be achieved by the condensation of an aromatic amine (such as aniline), a phenol (such as phenol itself), and formaldehyde under acidic or basic conditions.
Bromination: The resulting 3-phenyl-1,3-benzoxazine-2,4-dione is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to introduce bromine atoms at positions 6 and 8.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is particularly critical and requires careful handling of bromine or brominating agents to avoid side reactions and ensure selective bromination.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3-phenyl-1,3-benzoxazine-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states or reduced forms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can be employed for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction can yield amines or other reduced forms.
Hydrolysis Products: Hydrolysis can produce carboxylic acids and amines.
Scientific Research Applications
6,8-Dibromo-3-phenyl-1,3-benzoxazine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzoxazine derivatives and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of high-performance polymers and resins with enhanced mechanical properties and chemical resistance.
Mechanism of Action
The mechanism of action of 6,8-dibromo-3-phenyl-1,3-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine atoms and the benzoxazine ring play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes and signaling pathways.
Comparison with Similar Compounds
6,8-Dibromo-3-phenyl-1,3-benzoxazine-2,4-dione can be compared with other similar compounds, such as:
3-Phenyl-1,3-benzoxazine-2,4-dione: Lacks the bromine atoms and has different reactivity and biological activity.
6-Chloro-8-methyl-1,3-benzoxazine-2,4-dione: Contains chlorine and methyl groups instead of bromine, leading to different chemical and biological properties.
2,3-Diphenyl-1,3-benzoxazine: Has phenyl groups at positions 2 and 3, resulting in different reactivity and applications.
The uniqueness of this compound lies in the presence of bromine atoms, which impart distinct chemical and biological properties compared to other benzoxazine derivatives.
Properties
CAS No. |
203320-97-2 |
|---|---|
Molecular Formula |
C14H7Br2NO3 |
Molecular Weight |
397.02 g/mol |
IUPAC Name |
6,8-dibromo-3-phenyl-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C14H7Br2NO3/c15-8-6-10-12(11(16)7-8)20-14(19)17(13(10)18)9-4-2-1-3-5-9/h1-7H |
InChI Key |
YLDQIGCWKFGTJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C(=CC(=C3)Br)Br)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12563655.png)

![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)
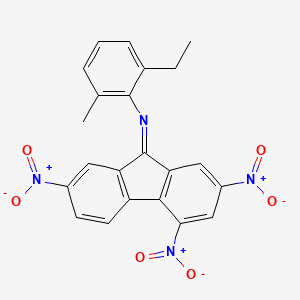
![6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12563681.png)
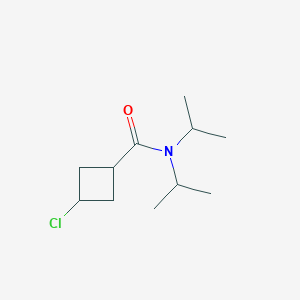
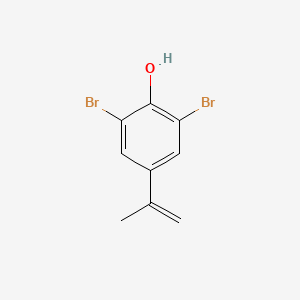
![2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene](/img/structure/B12563699.png)
![Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate](/img/structure/B12563708.png)
![Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-](/img/structure/B12563709.png)
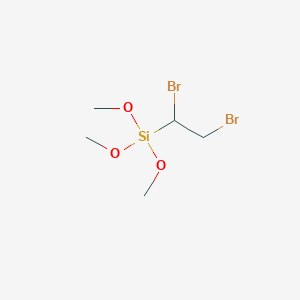
![2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl-](/img/structure/B12563724.png)
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane)](/img/structure/B12563730.png)

